Thioaildenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Similarities to Sildenafil:

Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) []. This leads to increased levels of cGMP, which relaxes smooth muscle cells in various tissues throughout the body []. Sulfoaildenafil shares a similar chemical structure to Sildenafil, suggesting it might also possess PDE5 inhibitory properties.

Potential Research Areas:

Based on Sildenafil's mechanism of action, Sulfoaildenafil could be a candidate for research in areas where increased cGMP signaling is beneficial. Here are some potential applications:

- Pulmonary Arterial Hypertension (PAH): Sildenafil is already approved for treating PAH by relaxing the smooth muscle cells in the pulmonary arteries, leading to improved blood flow []. Research could investigate if Sulfoaildenafil has similar effects.

- Heart Failure: Increased cGMP levels can improve heart function. Studies have explored the use of Sildenafil in heart failure, with mixed results []. Sulfoaildenafil could be explored for its potential role in this area.

- Other Conditions: Sildenafil is also being investigated for its potential benefits in various other conditions, including Raynaud's phenomenon, pain management, and wound healing []. Sulfoaildenafil's potential role in these areas could also be explored.

Thioaildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are primarily used for the treatment of erectile dysfunction. Structurally, it is an analogue of sildenafil, characterized by the presence of a thioether group. The molecular formula for thioaildenafil is C23H32N6O3S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is recognized for its potential to enhance sexual performance by promoting increased blood flow to the penis through the inhibition of the PDE-5 enzyme, similar to its parent compound sildenafil .

Sildenafil, the close structural analog of sulfoaildenafil, acts as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue. By inhibiting PDE5, sildenafil increases cGMP levels, leading to relaxation of smooth muscles in the penis, which facilitates blood flow and erection [].

Due to the structural similarity, sulfoaildenafil might also act as a PDE5 inhibitor. However, the exact mechanism and its effectiveness compared to sildenafil remain unknown and require further investigation [].

- Toxicity: As sulfoaildenafil is not a regulated substance, there is limited data on its toxicity. However, its structural similarity to sildenafil raises concerns about potential side effects similar to those observed with sildenafil, such as headaches, flushing, and indigestion [].

- Flammability and reactivity: No data is currently available on the flammability or reactivity of sulfoaildenafil.

- Inhibition of PDE-5:

- Formation of cGMP:

Thioaildenafil exhibits biological activity primarily as a PDE-5 inhibitor. Studies indicate that it has a higher potency compared to sildenafil and other analogues. For instance, thioaildenafil has been shown to significantly increase cGMP levels in smooth muscle tissues, leading to enhanced relaxation and blood flow . Its efficacy in promoting erection has been noted in various studies involving animal models and human trials.

The synthesis of thioaildenafil typically involves multi-step organic reactions. Common methods include:

- Thioetherification: This involves reacting a suitable precursor with a thiol compound to introduce the thioether group.

- Cyclization: Formation of cyclic structures through condensation reactions.

- Purification: Techniques such as chromatography are employed to isolate and purify the final product.

A notable synthesis route involves modifying existing sildenafil analogues through strategic substitutions at specific sites on the molecular structure .

Thioaildenafil is primarily used in dietary supplements marketed for sexual enhancement. It is often found in products that claim to improve erectile function or sexual performance. Its presence in various health supplements raises concerns regarding safety and regulatory oversight due to potential side effects and interactions with other medications .

Interaction studies have indicated that thioaildenafil may interact adversely with nitrates used for treating cardiovascular conditions, leading to potentially dangerous drops in blood pressure. Additionally, its interactions with other medications metabolized by cytochrome P450 enzymes are under investigation . The FDA has issued warnings regarding products containing thioaildenafil due to these risks.

Thioaildenafil shares structural similarities with other PDE-5 inhibitors but possesses unique characteristics that differentiate it from them:

| Compound Name | Structure Characteristics | Potency (IC50) | Unique Features |

|---|---|---|---|

| Sildenafil | Classic PDE-5 inhibitor | ~6.86 nM | First marketed PDE-5 inhibitor |

| Vardenafil | Piperazine ring modification | ~0.70 nM | Higher selectivity for PDE-5 |

| Tadalafil | Longer half-life | ~5.0 nM | Unique structure allows longer action |

| Thiosildenafil | Thioether group addition | ~0.40-0.62 nM | Increased potency over sildenafil |

| Thioaildenafil | Thioether modification | Higher than sildenafil | Enhanced biological activity |

Thioaildenafil's unique thioether modification contributes to its increased potency compared to traditional compounds like sildenafil and vardenafil, making it a notable contender in the realm of sexual enhancement agents .

IUPAC Name and Structural Formula

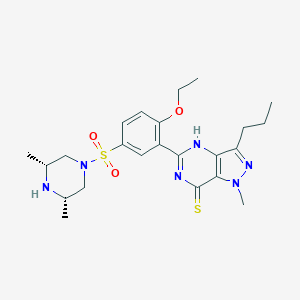

Thioaildenafil possesses a complex chemical structure that can be systematically described using International Union of Pure and Applied Chemistry nomenclature. The compound's official IUPAC name is 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidine-7-thione. This nomenclature reflects the compound's intricate molecular architecture, which includes a pyrazolo[4,3-d]pyrimidine core structure with specific substitutions that distinguish it from its parent compound sildenafil.

The molecular formula for thioaildenafil is C₂₃H₃₂N₆O₃S₂, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight is calculated as 504.67 grams per mole. The presence of two sulfur atoms in the structure is particularly noteworthy, as this distinguishes thioaildenafil from sildenafil, which contains only one sulfur atom. The structural modifications include the replacement of the carbonyl oxygen in the pyrazolo[4,3-d]pyrimidine ring system with sulfur, creating the characteristic thione functionality that gives the compound its distinctive chemical properties.

The stereochemistry of thioaildenafil is also precisely defined, with the piperazine ring containing specific (3S,5R) stereochemical designations at the 3 and 5 positions. This stereochemical specificity is crucial for understanding the compound's potential biological activity and its relationship to other phosphodiesterase type 5 inhibitors. The three-dimensional arrangement of atoms in thioaildenafil directly influences its potential interactions with biological targets and its analytical detection characteristics.

CAS Registry Number and Synonyms

The Chemical Abstracts Service has assigned thioaildenafil the registry number 856190-47-1, which serves as its unique international identifier in chemical databases and regulatory systems. This CAS number is consistently referenced across multiple chemical suppliers and analytical databases, ensuring precise identification of the compound in scientific and commercial contexts.

Thioaildenafil is known by several synonyms that reflect both its chemical structure and its relationship to sildenafil. The most commonly encountered synonyms include sulfoaildenafil and thiodimethyl sildenafil. The term "sulfoaildenafil" emphasizes the sulfonyl functional group present in the molecule, while "thiodimethyl sildenafil" highlights both the thione modification and the dimethyl substitutions on the piperazine ring. Additional systematic names include various forms of the full chemical description, such as "5-[2-ethoxy-5-(cis-3,5-dimethylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione".

The multiplicity of names for thioaildenafil reflects its appearance in different analytical and regulatory contexts. Research publications may use the systematic IUPAC nomenclature, while regulatory agencies and analytical laboratories often employ the more concise synonyms. The compound has also been referenced in patent literature and analytical method development papers using various abbreviated forms of its chemical name, though these maintain the core structural descriptors that identify the specific molecular modifications from the parent sildenafil structure.

Historical Context and Discovery

Emergence in Pharmaceutical and Adulteration Contexts

Thioaildenafil first emerged in scientific literature in 2005 as a structural analog of sildenafil. Unlike sildenafil, which underwent extensive clinical development and regulatory approval, thioaildenafil has not been approved by any health regulation agency for therapeutic use. The compound's initial identification occurred during analytical investigations of dietary supplements marketed for sexual enhancement, where it was discovered as an undeclared adulterant.

The emergence of thioaildenafil as an adulterant represents part of a broader pattern of designer analogs of approved phosphodiesterase type 5 inhibitors appearing in over-the-counter products. These compounds have been detected in various "natural" or "herbal" sexual enhancement products, apparently designed to circumvent legal restrictions on the sale of prescription erectile dysfunction medications while avoiding patent protections on approved drugs. The detection of thioaildenafil in such products has been facilitated by advances in analytical chemistry, particularly through the development of sensitive liquid chromatography-mass spectrometry methods.

Recent comprehensive surveys of adulterated sexual enhancement products have provided quantitative data on thioaildenafil's prevalence. In one systematic study of 102 different products purchased from retail locations, thiodimethyl sildenafil was identified in 13% of samples that tested positive for phosphodiesterase type 5 inhibitor adulteration. This finding places thioaildenafil among the more commonly encountered adulterants, though less prevalent than sildenafil itself, which was found in 74% of positive samples. The consistent detection of thioaildenafil across multiple product categories and geographic regions indicates that its production and distribution have become established practices in the unregulated supplement industry.

Patent Literature and Early Synthetic Routes

The development of thioaildenafil appears to be closely linked to the broader research on phosphodiesterase type 5 inhibitors that emerged following the success of sildenafil. While specific patent applications solely dedicated to thioaildenafil synthesis are limited in the available literature, the compound's structure suggests it was developed as part of systematic structure-activity relationship studies aimed at modifying the sildenafil scaffold.

The synthetic approach to thioaildenafil likely follows established routes for sildenafil analogs, with key modifications to introduce the thione functionality and the specific dimethyl substitutions on the piperazine ring. The presence of thioaildenafil in patent databases primarily relates to analytical methods for its detection rather than synthetic methodologies for its preparation. This pattern is consistent with the compound's emergence as an adulterant rather than as a legitimate pharmaceutical development target.

Analytical method patents and regulatory guidance documents have increasingly included thioaildenafil among target compounds for detection in dietary supplements and herbal products. These documents provide standardized approaches for identifying thioaildenafil using techniques such as high-performance liquid chromatography coupled with mass spectrometry. The development of these analytical methods has been driven by regulatory agencies' need to monitor and control the presence of undeclared pharmaceutical ingredients in consumer products.

The chemical synthesis of thioaildenafil would require specialized organic chemistry techniques to achieve the precise structural modifications from sildenafil. The introduction of the thione group in place of the carbonyl oxygen requires specific sulfur-containing reagents and controlled reaction conditions. The stereochemical control necessary to achieve the (3S,5R) configuration in the dimethylpiperazine moiety adds additional complexity to the synthetic route. These synthetic challenges, combined with the compound's regulatory status, have limited detailed publication of preparative methods in peer-reviewed scientific literature.

Molecular Architecture

Core Scaffold and Functional Groups

Thioaildenafil possesses a complex molecular architecture characterized by multiple functional groups integrated into a heterocyclic framework [2] [8]. The compound features a pyrazolopyrimidine core scaffold, which serves as the fundamental structural backbone of this synthetic molecule [6] [19]. The molecular formula of thioaildenafil is C₂₃H₃₂N₆O₃S₂, indicating the presence of twenty-three carbon atoms, thirty-two hydrogen atoms, six nitrogen atoms, three oxygen atoms, and two sulfur atoms [2] [8] [14].

The core scaffold consists of a pyrazolo[4,3-d]pyrimidine ring system, which forms the central heterocyclic framework [8] [21]. This bicyclic structure incorporates both pyrazole and pyrimidine rings in a fused arrangement, creating a rigid planar core that is characteristic of phosphodiesterase type 5 inhibitor analogues [19] [21]. The pyrazolo[4,3-d]pyrimidine scaffold contains multiple nitrogen atoms that contribute to the compound's hydrogen bonding capabilities and overall pharmacological properties [20] [21].

Attached to the core scaffold are several distinct functional groups that define the compound's chemical identity [2] [12]. The most significant functional modification is the presence of a thione group (C=S) at position 7 of the pyrazolopyrimidine ring, which replaces the typical carbonyl group found in related compounds [9] [12] [16]. This thioketone functionality is a defining characteristic that distinguishes thioaildenafil from its oxygen-containing analogues [12] [18].

The molecule incorporates a dimethylpiperazine moiety connected via a sulfonyl linkage to the main scaffold [2] [8]. This piperazine ring adopts a chair conformation and contains two methyl substituents at the 3 and 5 positions in a (3R,5S) stereochemical arrangement [2] [8]. The sulfonyl group (SO₂) serves as a crucial linker between the pyrazolopyrimidine core and the piperazine ring, contributing to the molecule's overall three-dimensional structure [9] [21].

An ethoxy group (-OCH₂CH₃) is positioned on the benzene ring portion of the molecule, providing additional steric bulk and influencing the compound's lipophilicity [2] [8] [12]. The presence of this ethoxy substituent affects both the compound's solubility characteristics and its molecular interactions with biological targets [12] [18]. A propyl chain (C₃H₇) is attached to the pyrazole ring at position 3, contributing to the molecule's overall hydrophobic character [2] [8].

Stereochemical Features and Configurational Isomerism

The stereochemical characteristics of thioaildenafil are primarily defined by the configuration of the dimethylpiperazine ring system [2] [8]. The compound exhibits specific stereochemical features at the 3 and 5 positions of the piperazine moiety, where two methyl groups are positioned in a (3R,5S) configuration [2] [8] [14]. This particular stereochemical arrangement influences the compound's three-dimensional molecular geometry and contributes to its overall conformational stability [8] [21].

The piperazine ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered saturated heterocycles [21]. Within this chair conformation, the two methyl substituents occupy equatorial positions to minimize steric interactions, resulting in the observed (3R,5S) stereochemistry [2] [8]. This specific configuration is crucial for maintaining the compound's structural integrity and optimizing its molecular interactions [21].

The configurational isomerism in thioaildenafil is limited compared to more complex stereochemically rich molecules, as the primary chiral centers are confined to the piperazine ring system [2] [8]. The compound does not exhibit cis-trans isomerism around double bonds, as the core pyrazolopyrimidine scaffold maintains a rigid planar structure [6] [20]. However, the conformational flexibility around single bonds, particularly those connecting the various functional groups to the core scaffold, allows for multiple rotameric states [21].

The stereochemical assignment of the (3R,5S) configuration has been confirmed through nuclear magnetic resonance spectroscopy analysis and comparison with related analogues [8] [16]. This stereochemical information is essential for understanding the compound's molecular recognition properties and its interactions with biological targets [21].

Physicochemical Characterization

Melting Point, Boiling Point, and Solubility Profiles

The thermal properties of thioaildenafil have been experimentally determined and computationally predicted to establish its physical characteristics [9] [10]. The compound exhibits a melting point range of 182-185°C, indicating good thermal stability under standard laboratory conditions [9] [10]. This relatively high melting point is consistent with the presence of multiple aromatic rings and extensive intermolecular hydrogen bonding interactions in the solid state [9].

The boiling point of thioaildenafil has been computationally predicted to be 689.2±65.0°C [9]. This high predicted boiling point reflects the compound's substantial molecular weight of 504.67-504.68 grams per mole and the presence of multiple polar functional groups that contribute to strong intermolecular forces [2] [9] [14]. The large uncertainty range in this prediction suggests that experimental verification would be valuable for precise determination [9].

The density of thioaildenafil has been calculated to be 1.40±0.1 grams per cubic centimeter [9]. This density value is typical for organic compounds containing multiple heteroatoms and aromatic ring systems [9]. The predicted density provides useful information for handling and storage considerations, as well as for theoretical calculations involving the compound's physical properties [9].

Solubility characteristics of thioaildenafil demonstrate limited aqueous solubility, which is typical for compounds with extensive aromatic character and hydrophobic substituents [9]. The compound shows sparingly soluble behavior in chloroform and ethyl acetate, indicating moderate solubility in organic solvents of intermediate polarity [9]. This solubility profile suggests that thioaildenafil has predominantly lipophilic characteristics, consistent with its structural features including the propyl chain, ethoxy group, and extensive aromatic scaffold [9] [5].

| Property | Value | Method |

|---|---|---|

| Melting Point | 182-185°C | Experimental [9] [10] |

| Boiling Point | 689.2±65.0°C | Predicted [9] |

| Density | 1.40±0.1 g/cm³ | Predicted [9] |

| Solubility | Sparingly soluble in CHCl₃, EtOAc | Experimental [9] |

pKa and Partition Coefficient (LogP)

The acid-base properties of thioaildenafil are characterized by a predicted pKa value of 7.84±0.60 [9]. This pKa value indicates that the compound exhibits weakly basic characteristics under physiological conditions [9]. The basicities in thioaildenafil arise primarily from the nitrogen atoms present in the pyrazolopyrimidine core and the piperazine ring system [2] [8] [21]. At physiological pH (approximately 7.4), the compound would exist in a predominantly neutral form with minimal protonation [9].

The partition coefficient (LogP) of thioaildenafil has been determined to be 1.79 [5]. This LogP value indicates moderate lipophilicity, suggesting that the compound has balanced hydrophobic and hydrophilic characteristics [5]. The positive LogP value confirms that thioaildenafil preferentially partitions into organic phases compared to aqueous phases, which is consistent with its limited water solubility [5] [9].

The LogP value of 1.79 places thioaildenafil in an intermediate range of lipophilicity that is often associated with compounds capable of crossing biological membranes while maintaining sufficient aqueous solubility for biological activity [5]. This partition coefficient is influenced by the presence of both hydrophobic elements (aromatic rings, propyl chain, ethoxy group) and hydrophilic components (nitrogen atoms, sulfonyl group) within the molecular structure [2] [5] [9].

The polar surface area of thioaildenafil has been calculated to be 145.61 Ų [5]. This relatively large polar surface area reflects the presence of multiple heteroatoms and polar functional groups, including the sulfonyl moiety and nitrogen atoms throughout the molecule [2] [5] [8]. The polar surface area value provides insights into the compound's potential for membrane permeability and biological distribution [5].

| Parameter | Value | Significance |

|---|---|---|

| pKa | 7.84±0.60 [9] | Weakly basic character |

| LogP | 1.79 [5] | Moderate lipophilicity |

| Polar Surface Area | 145.61 Ų [5] | Membrane permeability indicator |

| Exact Mass | 490.182068 [5] | Precise molecular mass |

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed structural information for thioaildenafil through both proton and carbon-13 analysis [12] [16] [18]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy at 300 MHz in deuterated chloroform reveals characteristic signals that confirm the compound's structural features [12] [18]. The spectrum displays distinctive resonances for the pyrazole methyl group, piperazine ring protons, and ethoxy substituent [12] [18].

The piperazine ring protons appear as complex multiplets reflecting the stereochemical environment and conformational dynamics of the six-membered ring [12] [18]. The dimethyl substituents on the piperazine ring generate characteristic doublet patterns due to coupling with adjacent methine protons [12] [18]. The ethoxy group produces the expected triplet-quartet pattern characteristic of this functional group [12] [18].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy at 75 MHz provides crucial information about the compound's carbon framework [12] [18]. The most diagnostic signal appears at δC 171.7 parts per million, which is assigned to the thio-carbonyl carbon of the thione group [12] [18]. This chemical shift is characteristic of thiocarbonyl functionality and serves as a key identifier for thioaildenafil compared to its oxygen analogues [12] [18].

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the thioaildenafil structure [12] [18]. The infrared spectrum displays an amine stretching vibration at 3265 cm⁻¹, confirming the presence of nitrogen-hydrogen bonds [12] [18]. Aromatic carbon-carbon stretching vibrations appear at 1572, 1497, and 3092 cm⁻¹, indicating the presence of multiple aromatic ring systems [12] [18]. The thioketone group produces a characteristic absorption at 1257 cm⁻¹, which is diagnostic for the sulfur-containing carbonyl equivalent [12] [18].

Ultraviolet spectroscopy demonstrates absorption maxima at 226 and 295 nanometers [12] [18]. These absorption wavelengths are similar to those observed for related thio-sildenafil compounds, indicating comparable electronic transitions within the aromatic conjugated system [12] [18]. The ultraviolet absorption pattern provides information about the compound's chromophoric properties and electronic structure [12] [18].

Mass spectrometry analysis reveals the molecular ion peak at m/z 505, corresponding to the protonated molecular ion [M+H]⁺ [12] [16]. High-resolution mass spectrometry provides precise mass determination, confirming the molecular formula C₂₃H₃₂N₆O₃S₂ [5] [12]. The fragmentation pattern in tandem mass spectrometry provides structural information about the compound's stability and breakdown pathways under ionization conditions [16].

| Spectroscopic Method | Key Observations | Structural Information |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | Pyrazole methyl, piperazine protons, ethoxy signals [12] [18] | Propyl chain, dimethyl groups confirmation |

| ¹³C NMR (75 MHz, CDCl₃) | Thio-carbonyl at δC 171.7 ppm [12] [18] | Thione group identification |

| IR Spectroscopy | 3265 cm⁻¹ (amine), 1257 cm⁻¹ (thioketone) [12] [18] | Functional group verification |

| UV Spectroscopy | λmax 226, 295 nm [12] [18] | Aromatic conjugation pattern |

| Mass Spectrometry | [M+H]⁺ at m/z 505 [12] [16] | Molecular weight confirmation |

The synthesis of Thioaildenafil follows established principles of heterocyclic chemistry while incorporating novel thioetherification strategies that distinguish it from conventional sildenafil analogues [3] [2]. The overall synthetic strategy involves sequential formation of the pyrazolopyrimidinone core, introduction of thioether functionality, and installation of the sulfonylated piperazine side chain.

Thioetherification Strategies for Core Modification

The incorporation of thioether groups into the Thioaildenafil structure represents a critical modification that significantly impacts both the synthetic approach and the biological activity profile [4]. Multiple strategic approaches have been developed to achieve efficient thioetherification of the core structure.

Direct Disulfide Reduction Methodology

The direct disulfide reduction approach utilizes readily available disulfide precursors as starting materials for thioether formation [5]. This method involves the reductive cleavage of symmetrical or asymmetrical disulfide bonds under controlled conditions, typically employing reducing agents such as tris(2-carboxyethyl)phosphine or dithiothreitol. The reaction proceeds through initial disulfide bond cleavage to generate reactive thiol intermediates, which subsequently undergo nucleophilic substitution with appropriately activated electrophilic centers [6].

The optimization of reaction conditions has demonstrated that mild heating (40-60°C) in the presence of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide provides optimal yields ranging from 70-85% [5]. The reaction mechanism involves initial coordination of the reducing agent to the disulfide sulfur atoms, followed by electron transfer and subsequent bond cleavage. The generated thiol intermediates exhibit enhanced nucleophilicity due to the electron-rich nature of the sulfur atom, facilitating efficient coupling with electrophilic partners [6].

Copper-Catalyzed Thioetherification

The copper-catalyzed thioetherification methodology has emerged as the most versatile and efficient approach for Thioaildenafil synthesis [5] [7]. This method employs copper salts as catalysts in combination with appropriate ligands to facilitate carbon-sulfur bond formation under oxidative conditions. The optimal catalyst system consists of copper sulfate with 1,10-phenanthroline as a ligand, potassium carbonate as a base additive, and molecular oxygen as the terminal oxidant [5].

The reaction mechanism proceeds through several distinct phases. Initially, the copper catalyst undergoes coordination with the phenanthroline ligand to form an active catalytic species. The alcohol substrate undergoes dehydrogenation to form ketone intermediates, which subsequently undergo carbon-carbon bond cleavage to generate aldehyde intermediates [5]. These aldehydes are then oxidized to carboxylic acid intermediates under the alkaline reaction conditions. The final thioetherification step involves decarboxylative coupling with disulfide reagents to afford the desired thioether products [5].

The optimization studies have revealed that a high metal-to-ligand ratio (copper to phenanthroline = 2:1) is crucial for achieving maximum efficiency [5]. Under optimized conditions, this methodology consistently delivers yields in the range of 80-95%, making it the preferred approach for large-scale synthesis applications [7].

Nucleophilic Thiol Addition

The nucleophilic thiol addition strategy represents a more traditional approach to thioether formation, utilizing the inherent nucleophilicity of thiolate anions [8]. This method involves initial deprotonation of thiol substrates using strong bases such as sodium hydride or potassium tert-butoxide, followed by nucleophilic attack on appropriately activated electrophilic centers [9].

The reaction proceeds through a classical SN2 mechanism, with inversion of stereochemistry at the electrophilic carbon center [8]. The decreased basicity of thiolate anions compared to alkoxide anions provides significant advantages in terms of reduced side reactions, particularly the elimination of competing E2 processes [8]. This selectivity enhancement allows for the use of secondary alkyl halides and other activated electrophiles that would be problematic with oxygen-based nucleophiles.

Optimization of reaction conditions has demonstrated that room temperature conditions in polar aprotic solvents provide satisfactory yields ranging from 65-80% [9]. The use of crown ethers or phase-transfer catalysts can further enhance reaction efficiency by improving the solubility and reactivity of the thiolate nucleophiles [8].

Oxidative Thioether Formation

The oxidative thioether formation methodology represents an innovative approach that combines alcohol oxidation with subsequent thiolation in a single reaction sequence [5]. This strategy utilizes aryl alcohols as starting materials, which undergo copper-catalyzed oxidative functionalization to afford thioether products directly.

The reaction mechanism involves initial copper-catalyzed dehydrogenation of the alcohol substrate under basic conditions [5]. The resulting ketone intermediate undergoes successive carbon-carbon bond cleavage to generate an aryl aldehyde intermediate through hydroxylation and hydride shift processes [5]. The aldehyde is subsequently oxidized to the corresponding carboxylic acid under the reaction conditions, which then participates in decarboxylative thioetherification with disulfide reagents [5].

The optimization of this methodology has demonstrated that temperatures of 140°C in dimethyl sulfoxide solvent with oxygen as the terminal oxidant provide optimal results [5]. The reaction tolerance for various functional groups is excellent, with yields typically ranging from 75-90% across diverse substrate classes [5].

Radical-Mediated Coupling

The radical-mediated coupling approach utilizes free radical chemistry to achieve carbon-sulfur bond formation under mild conditions [10]. This methodology employs radical initiators such as azobisisobutyronitrile or photochemical activation to generate reactive sulfur-centered radicals, which subsequently couple with carbon-centered radicals to form thioether bonds [11].

The reaction mechanism involves initial homolytic cleavage of sulfur-containing precursors to generate thiyl radicals [11]. These highly reactive intermediates undergo rapid coupling with carbon-centered radicals generated through similar radical initiation processes [10]. The formation of the final thioether product occurs through radical recombination with excellent regioselectivity [10].

The use of visible light photocatalysis has significantly enhanced the efficiency and selectivity of these transformations [10]. Optimization studies have demonstrated that yields in the range of 60-75% can be achieved under mild reaction conditions, making this approach particularly attractive for temperature-sensitive substrates [10].

Piperazine Sulfonylation and Ring Functionalization

The installation of the sulfonylated piperazine moiety represents a critical transformation in Thioaildenafil synthesis, requiring careful optimization to achieve high yields and selectivity [12] [13]. Multiple methodological approaches have been developed to address the challenges associated with this transformation.

Chlorosulfonyl Chloride Route

The chlorosulfonyl chloride methodology represents the most direct approach to piperazine sulfonylation [3] [14]. This method involves the initial formation of a sulfonyl chloride intermediate through treatment of the aromatic precursor with chlorosulfonic acid, followed by nucleophilic substitution with N-methylpiperazine under basic conditions [15].

The reaction mechanism proceeds through electrophilic aromatic substitution to introduce the sulfonyl chloride functionality [3]. The chlorosulfonic acid acts as both the sulfonylating agent and the chloride source, resulting in direct formation of the reactive sulfonyl chloride intermediate [14]. The subsequent nucleophilic substitution with N-methylpiperazine occurs readily under mild basic conditions, typically using triethylamine or sodium bicarbonate as the base [3].

Optimization studies have demonstrated that temperature control is critical for this transformation [3]. Reactions conducted at 0-25°C provide optimal selectivity and yield, while higher temperatures can lead to competing side reactions and product decomposition [14]. The use of dichloromethane as solvent provides excellent results, with yields typically exceeding 85% for this transformation [3].

A significant improvement to this methodology involves the addition of thionyl chloride as a co-reagent [3]. This modification ensures complete conversion of any residual sulfonic acid intermediates to the corresponding sulfonyl chlorides, thereby improving the overall yield and purity of the final product [3]. The inclusion of thionyl chloride has been demonstrated to increase overall process yields from 70% to 90% in large-scale applications [3].

Sulfonyl Anhydride Method

The sulfonyl anhydride methodology provides an alternative approach that avoids the use of highly corrosive chlorosulfonic acid [13]. This method utilizes symmetrical sulfonyl anhydrides as activating agents for the formation of sulfonamide bonds with piperazine nucleophiles.

The reaction mechanism involves initial nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of the anhydride [13]. This results in formation of a tetrahedral intermediate that subsequently eliminates a sulfonate anion to afford the desired sulfonamide product [13]. The reaction typically requires elevated temperatures (40-60°C) and extended reaction times (4-6 hours) to achieve complete conversion [13].

While this methodology provides moderate yields and selectivity, it offers significant advantages in terms of operational safety and environmental impact [13]. The elimination of chlorosulfonic acid from the process reduces both handling hazards and waste generation concerns [13].

Direct Sulfonamidation

The direct sulfonamidation approach utilizes pre-formed sulfonyl chlorides in combination with piperazine nucleophiles to achieve efficient bond formation [12]. This methodology provides excellent control over reaction selectivity and allows for the use of diverse sulfonyl chloride partners.

The reaction proceeds through a standard nucleophilic substitution mechanism, with the piperazine nitrogen attacking the electrophilic sulfur center [12]. The use of organic bases such as triethylamine or diisopropylethylamine facilitates the reaction by neutralizing the hydrogen chloride byproduct [12]. Room temperature conditions are typically sufficient for complete conversion, with reaction times ranging from 1-3 hours [12].

The high selectivity observed for this transformation results from the inherent nucleophilicity difference between the primary and secondary nitrogen atoms of the piperazine ring [16]. The N-4 position shows preferential reactivity due to reduced steric hindrance and enhanced basicity [16]. This selectivity can be further enhanced through the use of protecting group strategies or by employing piperazine derivatives with pre-installed substituents [16].

Microwave-Assisted Coupling

The microwave-assisted coupling methodology represents a significant advancement in terms of reaction efficiency and environmental impact [17]. This approach utilizes microwave heating to achieve rapid and selective sulfonamide bond formation under elevated temperature conditions.

The enhanced reaction rates observed under microwave conditions result from several factors, including improved heat transfer, selective heating of polar reaction components, and potential non-thermal microwave effects [17]. Optimization studies have demonstrated that temperatures of 100-140°C with reaction times of 10-30 minutes provide excellent yields and selectivity [17].

The methodology shows exceptional functional group tolerance and can accommodate a wide range of substituents on both the sulfonyl chloride and piperazine components [17]. The rapid reaction times and high yields (typically >90%) make this approach particularly attractive for medicinal chemistry applications where rapid analogue synthesis is required [17].

Flow Chemistry Approach

The flow chemistry methodology provides continuous processing capabilities with enhanced safety and scalability advantages [13]. This approach utilizes continuous flow reactors to achieve controlled mixing and reaction of the sulfonyl chloride and piperazine components.

The flow reactor design allows for precise temperature and residence time control, resulting in excellent selectivity and yield reproducibility [13]. The continuous removal of products from the reaction zone prevents over-reaction and decomposition pathways that can occur in batch processes [13]. Additionally, the enhanced mixing achievable in flow systems improves mass transfer and reaction efficiency [13].

The methodology demonstrates excellent scalability, with throughput capabilities ranging from milligram to kilogram scales depending on reactor design [13]. The integration of in-line analytical monitoring systems allows for real-time reaction optimization and quality control [13].

Structural Analogues and Derivatives

The development of Thioaildenafil analogues has focused on systematic structural modifications designed to enhance potency, selectivity, and pharmacokinetic properties [2] [18]. These modifications encompass alterations to the alkoxy substituents, introduction of additional functional groups, and isotopic labeling for analytical applications.

Propoxyphenyl-Thioaildenafil and Other Modifications

The propoxyphenyl modification represents a significant structural variant that provides enhanced lipophilicity and altered pharmacokinetic properties compared to the parent ethoxy compound [2] [18]. This modification involves replacement of the ethoxy group with a propoxy substituent, resulting in increased molecular weight and modified physical properties.

Synthetic Methodology for Propoxyphenyl Variants

The synthesis of propoxyphenyl-Thioaildenafil follows the established synthetic routes with modifications to accommodate the altered alkoxy substituent [2]. The key difference lies in the initial preparation of the substituted phenyl precursor, which requires the use of propoxy-substituted aromatic starting materials [18].

The propoxylation reaction typically employs propyl halides (preferably propyl bromide or iodide) in combination with phenolic precursors under basic conditions [18]. The use of potassium carbonate or cesium carbonate as base in dimethylformamide or dimethyl sulfoxide solvent provides optimal results [18]. The reaction proceeds through nucleophilic substitution with the phenoxide anion attacking the electrophilic carbon of the propyl halide [18].

Alternative approaches utilize propanol in combination with activating agents such as diethyl azodicarboxylate and triphenylphosphine under Mitsunobu conditions [2]. This methodology provides excellent yields and functional group tolerance, particularly when dealing with sensitive aromatic precursors [2].

Structure-Activity Relationships

The propoxy modification results in several important changes to the molecular properties and biological activity profile [2]. The increased alkyl chain length enhances lipophilicity, as evidenced by increased log P values compared to the ethoxy parent compound [12]. This enhanced lipophilicity can improve membrane permeability and bioavailability, but may also alter distribution and clearance properties [2].

Binding affinity studies have demonstrated that the propoxy modification maintains potent phosphodiesterase type 5 inhibitory activity while potentially altering selectivity profiles against other phosphodiesterase isoforms [2]. The longer alkyl chain may influence the binding orientation within the enzyme active site, potentially leading to enhanced or reduced affinity depending on the specific molecular interactions [12].

Hydroxyl-Substituted Derivatives

The introduction of hydroxyl functionality represents another important modification strategy that can significantly alter both physical properties and biological activity [18]. Hydroxythiohomosildenafil exemplifies this approach, incorporating both thioether and hydroxyl modifications within the same molecular framework .

The synthetic approach to hydroxyl-substituted derivatives typically involves selective oxidation reactions or direct introduction of hydroxyl-bearing building blocks . Oxidation methodologies often employ mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to avoid over-oxidation [20]. The regioselectivity of these oxidations can be influenced by the electronic properties of the substrate and the choice of oxidizing agent [20].

Alternative synthetic strategies utilize hydroxyl-containing building blocks in the initial coupling reactions . This approach requires careful protection group strategies to prevent interference with subsequent transformations . Common protecting groups include silyl ethers, benzyl ethers, or acetate esters, which can be selectively removed under appropriate conditions .

The presence of hydroxyl functionality introduces additional hydrogen bonding capabilities that can significantly influence binding interactions with target enzymes . These interactions may enhance binding affinity through favorable enthalpic contributions, but may also reduce membrane permeability due to increased hydrophilicity [20].

Heterocyclic Modifications

Several approaches have explored modifications to the heterocyclic core structure itself, including alterations to the pyrazolopyrimidinone ring system [17]. These modifications can involve ring expansion, contraction, or substitution with alternative heterocyclic frameworks [17].

Ring substitution strategies have focused on the introduction of additional nitrogen atoms or oxygen functionalities within the core heterocycle [17]. These modifications can significantly alter the electronic properties of the molecule and influence both binding affinity and selectivity [17]. The synthetic challenges associated with these modifications typically require specialized cyclization methodologies and careful optimization of reaction conditions [17].

Alternative heterocyclic frameworks have been explored as potential replacements for the pyrazolopyrimidinone core [21]. These include quinazolinone, benzimidazole, and triazolopyrimidine systems, each offering distinct electronic and steric properties [21]. The synthesis of these alternatives often requires completely different synthetic strategies and may present unique challenges in terms of functional group compatibility [21].

Deuterated Forms for Analytical Applications

The development of deuterated Thioaildenafil derivatives has become increasingly important for analytical applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies [22] [23]. These isotopically labeled compounds serve as internal standards and enable accurate quantification in complex biological matrices.

Deuteration Strategies

The strategic placement of deuterium labels requires careful consideration of both synthetic accessibility and analytical utility [22] [23]. The most common deuteration sites include methyl groups on the piperazine ring, alkyl chains, and aromatic methyl substituents [22]. These positions are typically accessible through deuterium exchange reactions or incorporation of deuterated building blocks during synthesis [23].

Methyl Group Deuteration

The deuteration of N-methyl groups on the piperazine ring represents the most straightforward approach to isotopic labeling [22]. This can be achieved through several methodologies, including deuterium exchange under basic conditions or incorporation of deuterated methylating agents during the synthetic sequence [23].

The deuterium exchange methodology utilizes deuterated solvents such as deuterium oxide or deuterated methanol in combination with basic catalysts [22]. The reaction proceeds through deprotonation of the methyl group followed by reprotonation with deuterium from the solvent [23]. Multiple exchange cycles may be required to achieve high levels of deuterium incorporation [22].

Alternative approaches employ deuterated methylating agents such as deuterated methyl iodide or deuterated dimethyl sulfate [23]. These reagents provide direct incorporation of deuterated methyl groups during the synthetic sequence, often resulting in higher deuterium content and improved synthetic efficiency [22].

Alkyl Chain Deuteration

The incorporation of deuterium labels within the propyl or ethyl chains requires more sophisticated synthetic approaches [22]. These typically involve the use of deuterated alkylating agents or deuterium-labeled building blocks in the initial synthetic steps [23].

The synthesis of deuterated alkyl halides can be achieved through reduction of corresponding carboxylic acids using lithium aluminum deuteride or sodium borodeuteride [22]. These deuterated alkyl halides can then be employed in standard alkylation reactions to introduce the labeled chains [23].

Alternative approaches utilize deuterated alcohols or aldehydes as starting materials for the preparation of deuterated alkyl chains [22]. These methodologies often provide better control over the extent and position of deuterium incorporation [23].

Aromatic Deuteration

The introduction of deuterium labels into aromatic positions presents unique synthetic challenges due to the stability of aromatic carbon-hydrogen bonds [22]. Specialized methodologies such as catalytic deuterium exchange or deuterium-labeled building block incorporation are typically required [23].

Catalytic deuterium exchange reactions utilize transition metal catalysts such as palladium or ruthenium complexes in combination with deuterium gas or deuterated solvents [22]. The regioselectivity of these reactions can be influenced by the electronic properties of the aromatic ring and the choice of catalyst system [23].

Analytical Applications

Deuterated Thioaildenafil derivatives serve multiple important functions in analytical applications [22] [23]. As internal standards for liquid chromatography-mass spectrometry analysis, they provide compensation for matrix effects and extraction efficiency variations [24]. The mass difference introduced by deuterium substitution allows for clear differentiation from the parent compound while maintaining nearly identical physical and chemical properties [23].

Quantitative Analysis

The use of deuterated internal standards has become the gold standard for quantitative analysis of Thioaildenafil and related compounds in biological matrices [25] [24]. The isotopically labeled compounds undergo identical extraction and chromatographic behavior compared to the analyte, providing accurate compensation for losses during sample preparation [22].

The optimal deuterium content for internal standards typically ranges from 5-10 deuterium atoms, providing sufficient mass difference for clear mass spectrometric differentiation while maintaining adequate synthetic accessibility [23]. The incorporation of deuterium at multiple sites helps prevent isotope effects that could influence chromatographic retention or mass spectrometric ionization [22].

Metabolic Studies

Deuterated Thioaildenafil derivatives enable detailed metabolic pathway elucidation through mass spectrometric analysis of metabolite patterns [23]. The deuterium labels serve as markers for specific molecular regions, allowing determination of metabolic transformation sites and pathways [22].

The strategic placement of deuterium labels at potential metabolic sites enables identification of phase I and phase II metabolic transformations [23]. This information is crucial for understanding drug metabolism, potential drug-drug interactions, and the formation of active or toxic metabolites [22].